molecular formula C18H18F6N5O4PS B1666805 Alamifovir CAS No. 193681-12-8

Alamifovir

Cat. No.: B1666805
CAS No.: 193681-12-8
M. Wt: 545.4 g/mol
InChI Key: JJLWXCPEQYXFFT-UHFFFAOYSA-N
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Scientific Research Applications

Alamifovir has several scientific research applications, including:

Mechanism of Action

Alamifovir shows potent activity against wild type and lamivudine resistant hepatitis B virus in preclinical studies . It inhibits the priming DNA reaction and the packaging reaction, in contrast to lamivudine and adefovir, which both inhibit DNA chain elongation .

Safety and Hazards

Alamifovir has shown potent in vivo anti-HBV activity, with a favourable safety profile . All doses showed significant antiviral activity, with mean plasma viral load reductions ranging from 1.5 to 2.6 log10 after 28 days of dosing . There were no serious adverse events attributable to the study drug, nor were significant dose-related events identified .

Preparation Methods

The preparation of Alamifovir involves several synthetic routes. One method includes the use of 2-amino-6-chloropurine as a starting material . The compound undergoes a series of chemical reactions, including substitution and esterification, to yield the final product. Industrial production methods are designed to optimize yield and purity, ensuring the compound’s efficacy and safety for clinical use .

Chemical Reactions Analysis

Alamifovir undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and solvents like dimethyl sulfoxide. The major products formed from these reactions are typically intermediates that further react to form the final compound .

Comparison with Similar Compounds

Alamifovir is compared with other nucleotide analogues such as lamivudine and adefovir. Unlike lamivudine, this compound shows activity against lamivudine-resistant strains of hepatitis B virus . Adefovir, another nucleotide analogue, also targets hepatitis B virus but has a different chemical structure and mechanism of action. This compound’s unique structure allows it to be effective against a broader range of viral strains .

Similar compounds include:

  • Lamivudine
  • Adefovir
  • Tenofovir

These compounds share similar antiviral properties but differ in their chemical structures and specific mechanisms of action .

Properties

Alamifovir is a purine nucleotide analogue prodrug that shows potent activity against wild type and lamivudine resistant hepatitis B virus in preclinical studies.

CAS No.

193681-12-8

Molecular Formula

C18H18F6N5O4PS

Molecular Weight

545.4 g/mol

IUPAC Name

9-[2-[bis(2,2,2-trifluoroethoxy)phosphorylmethoxy]ethyl]-6-phenylsulfanylpurin-2-amine

InChI

InChI=1S/C18H18F6N5O4PS/c19-17(20,21)8-32-34(30,33-9-18(22,23)24)11-31-7-6-29-10-26-13-14(29)27-16(25)28-15(13)35-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H2,25,27,28)

InChI Key

JJLWXCPEQYXFFT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3CCOCP(=O)(OCC(F)(F)F)OCC(F)(F)F)N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3CCOCP(=O)(OCC(F)(F)F)OCC(F)(F)F)N

Appearance

Solid powder

193681-12-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-amino-6-(4-C(11)-methoxyphenylthio)-9-(2-(phosphonomethoxy)ethyl)purine bis(2,2,2-trifluoroethyl)
2-amino-6-(4-methoxyphenylthio)-9-(2-(phosphonomethoxy)ethyl)purine bis(2,2,2-trifluoroethyl) ester
alamifovir
MCC 478
MCC-478
MCC478

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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